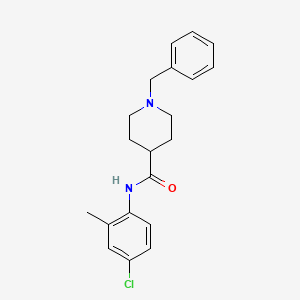![molecular formula C23H20N2O2 B4896916 5-(4-nitrophenyl)-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridine](/img/structure/B4896916.png)
5-(4-nitrophenyl)-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-nitrophenyl)-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridine is a compound that has been extensively studied for its various applications in scientific research. It belongs to the class of benzo[a]phenanthridine alkaloids and is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of 5-(4-nitrophenyl)-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridine is not fully understood. However, it has been suggested that it works by inhibiting the activity of various enzymes such as topoisomerase, acetylcholinesterase, and monoamine oxidase. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-(4-nitrophenyl)-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(4-nitrophenyl)-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridine in lab experiments is its diverse biological activities. It can be used to study various biological processes such as cell growth and differentiation, apoptosis, and inflammation. However, one of the limitations of using this compound is its toxicity. It can be toxic to both cancer and normal cells, and caution should be taken when using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-(4-nitrophenyl)-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridine. One direction is to study its potential use in the treatment of neurodegenerative diseases. Another direction is to study its potential use as an antibacterial and antifungal agent. Further studies are also needed to fully understand its mechanism of action and to identify potential targets for drug development.
In conclusion, 5-(4-nitrophenyl)-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridine is a compound that has been extensively studied for its various biological activities. Its diverse applications make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development.
Synthesemethoden
The synthesis of 5-(4-nitrophenyl)-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridine involves the reaction of 4-nitrobenzaldehyde with cyclohexanone in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions, and the final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
5-(4-nitrophenyl)-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridine has been extensively studied for its various biological activities. It has been shown to possess anticancer, antifungal, antibacterial, and antiviral properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
5-(4-nitrophenyl)-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c26-25(27)17-12-9-16(10-13-17)23-20-8-4-3-7-19(20)22-18-6-2-1-5-15(18)11-14-21(22)24-23/h1-2,5-6,9-14,23-24H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYZDZISPRONPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Nitrophenyl)-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[({3-[(3-methylphenyl)amino]-2-quinoxalinyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4896844.png)

![methyl 5-({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-2-furoate](/img/structure/B4896858.png)
![ethyl 2-[(4-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4896861.png)
![5-acetyl-3-amino-6-methyl-4-phenyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4896862.png)
![1-(3-ethoxyphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4896870.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B4896875.png)
![7-[chloro(difluoro)methyl]-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4896878.png)
![3-chloro-5-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4896896.png)

![4-chloro-N-(4-{[2-nitro-4-(trifluoromethyl)phenyl]amino}butyl)benzamide](/img/structure/B4896903.png)
![2-[4-(1-benzofuran-2-ylmethyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4896915.png)

